2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine
Description
Contextualization within Polydentate Nitrogen Heterocyclic Ligand Chemistry
Polydentate ligands are molecules or ions that can form multiple coordination bonds to a central metal atom. This class of ligands, particularly those containing nitrogen within heterocyclic rings, is of paramount importance in the field of coordination chemistry. The ability to bind to a metal center through multiple sites often leads to the formation of highly stable metal complexes with unique geometric and electronic properties. These properties are harnessed in a wide array of applications, including catalysis, luminescent materials, and the development of novel therapeutic agents.
2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine fits squarely within this chemical domain. Its structure is characterized by a central bipyridine core, which is further functionalized with two pyrazolyl groups. The nitrogen atoms within the pyridine (B92270) and pyrazole (B372694) rings act as donor sites, allowing the molecule to chelate, or "grasp," a metal ion. This multidentate nature is a key determinant of the stability and reactivity of the resulting metal complexes.
Research Significance of this compound and its Derivatives
While specific research dedicated solely to this compound is not extensively available in peer-reviewed literature, its structural motifs point towards significant research potential. The broader class of pyrazolyl-pyridine ligands has been investigated for a variety of applications. For instance, their metal complexes have shown promise in the development of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. Furthermore, the photophysical properties of such ligands and their complexes are of interest for the creation of luminescent sensors and light-emitting devices. The introduction of a bipyridine linkage in this compound could offer unique electronic properties and opportunities for creating more complex, polynuclear metal architectures.
Structural Relationship to 2,6-Bis(pyrazol-1-yl)pyridine (bpp) and 2,6-Di(1H-pyrazol-3-yl)pyridine (3-bpp) Ligand Families
The significance of this compound can be understood by comparing it to its well-researched relatives: 2,6-bis(pyrazol-1-yl)pyridine (bpp) and 2,6-di(1H-pyrazol-3-yl)pyridine (3-bpp). These ligands have been the subject of numerous studies and serve as a benchmark for understanding the potential of pyrazolyl-pyridine systems.
The bpp ligand family is renowned for its versatile coordination abilities and the extensive possibilities for functionalization at the 4-position of the pyridine ring. nih.gov This has led to their use in a wide range of applications, from spin crossover (SCO) materials to luminescent devices and redox flow batteries. nih.gov Ruthenium complexes of bpp, for example, have been explored for their catalytic activity in transfer hydrogenation reactions. researchgate.net
The 3-bpp ligand family, isomeric to bpp, also forms stable complexes with a variety of metals. Research into these ligands has highlighted their potential in creating coordination polymers and their utility in studying spin-state switching in iron(II) complexes. mdpi.com
The key structural distinction of this compound is the presence of a 3,4'-bipyridine (B8713429) core instead of a single pyridine ring. This modification introduces an additional pyridine ring, which can act as a further coordination site or as a linker to construct larger supramolecular assemblies. This structural nuance suggests that the coordination chemistry of this compound could be significantly different from that of bpp and 3-bpp, potentially leading to novel materials with unique properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12N6 |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
2,6-di(pyrazol-1-yl)-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12N6/c1-4-13(12-17-5-1)14-10-15(21-8-2-6-18-21)20-16(11-14)22-9-3-7-19-22/h1-12H |
InChI Key |
BVWFCZUDQDPXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |
Origin of Product |
United States |
Synthetic Methodologies for 2 ,6 Di 1h Pyrazol 1 Yl 3,4 Bipyridine and Its Ligand Precursors
Strategies for the Construction of the Bipyridine Core
The formation of the C-C bond linking the two pyridine (B92270) rings in the 3,4'-bipyridine (B8713429) core is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. Among the most widely used are the Suzuki-Miyaura, Negishi, and Stille coupling reactions. nih.gov
The Suzuki-Miyaura coupling is a particularly attractive route for constructing the C(sp²)–C(sp²) bond of the bipyridine structure. nih.govmdpi.com This reaction typically involves the coupling of a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netmdpi.com For the synthesis of a 3,4'-bipyridine scaffold, this could involve reacting a 3-pyridylboronic acid derivative with a 4-halopyridine or vice versa. The stability of 3- and 4-pyridylboronic acids makes them suitable for a variety of Suzuki coupling reactions. nih.govmdpi.com
The Negishi coupling provides an alternative, utilizing an organozinc reagent. This reaction is known for its mild conditions and the high reactivity of organozinc compounds. nih.govthieme-connect.comacs.org A potential pathway could involve the coupling of a 3-pyridylzinc halide with a 4-halopyridine, catalyzed by a palladium or nickel complex. thieme-connect.comacs.org The Negishi reaction has been demonstrated as a powerful tool for producing a wide variety of functionalized bipyridines from commercially available halopyridines. thieme-connect.com
The Stille coupling , which uses organotin reagents, is also effective for bipyridine synthesis, though the toxicity of the tin compounds is a significant drawback. nih.gov The general approach involves coupling a stannylated pyridine with a bromopyridine in the presence of a palladium catalyst. nih.gov
| Reaction | Key Reagents | Catalyst (Typical) | Advantages | Disadvantages | Citation |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pyridylboronic acid/ester + Halopyridine | Palladium complexes (e.g., Pd(PPh₃)₄) | Stable and accessible reagents, mild conditions, high functional group tolerance. | Stability issues with some 2-pyridylboronic acids. | nih.govmdpi.comlibretexts.org |
| Negishi Coupling | Pyridylzinc halide + Halopyridine | Palladium or Nickel complexes | High reactivity, mild conditions, useful for unsymmetrical ligands. | Sensitivity of organozinc reagents to air and moisture. | nih.govthieme-connect.comacs.org |
| Stille Coupling | Stannylated pyridine + Halopyridine | Palladium complexes (e.g., PdCl₂(PPh₃)₂) | Effective for C-C bond formation. | High toxicity of organotin reagents and byproducts. | nih.gov |
Pyrazole (B372694) Ring Introduction and Functionalization Techniques
Once the bipyridine core is established, typically with leaving groups such as halogens at the 2' and 6' positions, the pyrazole moieties are introduced.
The most direct method for attaching the pyrazole rings is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a dihalobipyridine precursor (e.g., 2',6'-dichloro-3,4'-bipyridine) is reacted with pyrazole in the presence of a base. The pyrazole, upon deprotonation by the base (such as NaH), acts as a potent nucleophile, displacing the halide leaving groups on the electron-deficient pyridine ring. znaturforsch.com Pyrazoles and related compounds are frequently employed as nucleophiles in such aromatic substitution reactions. znaturforsch.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates this substitution, particularly at the positions ortho and para to it.
Transition metal-catalyzed cross-coupling reactions are not only crucial for forming the core but also for elaborating the final scaffold.
Sonogashira Coupling : This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgmdpi.com It can be used to introduce alkynyl substituents onto the bipyridine or pyrazole rings, which can then serve as handles for further functionalization or cyclization reactions. nih.govresearchgate.netmdpi.com For instance, a bromo-substituted bipyridine could be functionalized with an alkyne, which could then be part of a subsequent cyclization to form a new heterocyclic ring. nih.govbeilstein-journals.org A cascade Sonogashira coupling followed by cyclization is a known strategy for pyrazole synthesis itself. researchgate.net
Suzuki-Miyaura Coupling : Beyond forming the central C-C bond, this reaction is invaluable for introducing aryl or heteroaryl substituents. libretexts.orgacs.org For example, if the starting pyrazole or pyridine units contain a halogen, they can be functionalized via Suzuki coupling prior to the main fragment assembly, allowing for the synthesis of highly decorated final ligands. researchgate.netmdpi.com
An alternative strategy involves constructing the pyrazole rings directly onto a precursor molecule. The classical Knorr pyrazole synthesis and related methods involve the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.comnih.gov While less direct for the target molecule, this is the primary method for synthesizing the pyrazole heterocycle itself. chim.itbeilstein-journals.org Substituted pyrazoles, which might be required for targeted derivatization, are often prepared this way before being coupled to the bipyridine core. organic-chemistry.org For instance, reacting a substituted hydrazine with a 1,3-diketone yields a functionalized pyrazole that can then be used in a nucleophilic substitution reaction as described in section 2.2.1. mdpi.comnih.gov
| Technique | Description | Application Example | Citation |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Deprotonated pyrazole displaces a leaving group (e.g., halide) on the bipyridine ring. | Reacting 2',6'-dichloro-3,4'-bipyridine with pyrazole and NaH. | znaturforsch.com |
| Sonogashira Coupling | Pd/Cu-catalyzed reaction of a terminal alkyne with an aryl halide. | Functionalizing a bromo-bipyridine precursor with an alkynyl group for further modification. | wikipedia.orgnih.gov |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of a boronic acid/ester with an aryl halide. | Introducing aryl groups onto a bromo-pyrazolyl precursor before its attachment to the bipyridine. | researchgate.netmdpi.com |
| Condensation/Cyclization | Formation of the pyrazole ring from acyclic precursors (e.g., hydrazine + 1,3-diketone). | Synthesis of a substituted pyrazole for subsequent coupling to the bipyridine scaffold. | nih.govchim.itrsc.org |
Targeted Derivatization and Substitution on the Bipyridine and Pyrazole Moieties
Further functionalization of the 2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine ligand allows for the fine-tuning of its electronic and steric properties.
On the Bipyridine Moiety : Direct functionalization of a pre-formed bipyridine can be challenging but is possible. acs.org Electrophilic substitution is difficult due to the electron-deficient nature of the pyridine rings. However, positions can be functionalized by first introducing a halogen and then using cross-coupling reactions to add a variety of substituents. thieme-connect.com
On the Pyrazole Moieties : The pyrazole ring has distinct reactivity. It is a π-excessive aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position. researchgate.net The C3 and C5 positions are less reactive towards electrophiles due to the adjacent electronegative nitrogen atoms. researchgate.netrrbdavc.org Conversely, these positions are more susceptible to nucleophilic attack or deprotonation-substitution sequences. researchgate.net This differential reactivity allows for selective functionalization of the pyrazole rings after they have been attached to the bipyridine core.
Advanced Purification and Isolation Procedures
The purification of the final compound and its intermediates is critical to obtaining materials of high purity, suitable for coordination chemistry or materials science applications. Standard procedures include:
Column Chromatography : Silica gel or alumina column chromatography is extensively used to separate the desired product from unreacted starting materials, catalysts, and byproducts. The choice of eluent system is optimized to achieve good separation.
Crystallization : Recrystallization from a suitable solvent or solvent mixture is a powerful technique for obtaining highly pure, crystalline material. mdpi.com For nitrogen-containing heterocyclic compounds, slow evaporation of a solution or vapor diffusion can yield single crystals suitable for X-ray diffraction analysis, which confirms the molecular structure. mdpi.com The choice of solvent is crucial, as it can influence crystal packing and polymorphism. mdpi.com
Precipitation : In some cases, the product may precipitate from the reaction mixture upon cooling or addition of a non-solvent. The resulting solid can then be collected by filtration and washed to remove impurities.
These purification steps are often used in combination to achieve the desired level of purity.
Coordination Chemistry and Metal Complexes of 2 ,6 Di 1h Pyrazol 1 Yl 3,4 Bipyridine
Analysis of Coordination Modes and Ligand Field Characteristics
Direct experimental analysis of the coordination modes and ligand field characteristics of 2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine is not extensively documented in published literature. However, based on the well-established coordination behavior of analogous 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, it is expected to primarily function as a tridentate N-donor ligand. nih.govresearchgate.net The coordination would involve the nitrogen atom of the central pyridine (B92270) ring and one nitrogen atom from each of the two pyrazolyl moieties.
In the formation of metal complexes, this ligand is predicted to adopt a meridional coordination geometry around an octahedral metal center, similar to what is observed for bpp complexes. researchgate.net The resulting complex would feature two five-membered chelate rings. The ligand field strength is anticipated to be moderate, capable of inducing spin-crossover (SCO) behavior in certain d6 metal ions like iron(II). researchgate.net The electronic properties, and thus the ligand field, could be subtly influenced by the electronic nature of the 3,4'-bipyridine (B8713429) substituent.
Synthesis and Characterization of Homoleptic and Heteroleptic Metal Complexes
Specific synthetic procedures for homoleptic and heteroleptic metal complexes of this compound are not detailed in the available scientific literature. Nevertheless, established methods for the synthesis of similar polypyridine complexes can be proposed.
Homoleptic Complexes: The synthesis of homoleptic complexes, with the general formula [M(L)2]n+, would likely involve the reaction of two equivalents of the ligand with a suitable metal salt in an appropriate solvent. For instance, the reaction of this compound with a salt of a first-row transition metal, such as iron(II) tetrafluoroborate, in a solvent like acetonitrile (B52724) or methanol (B129727) would be expected to yield the corresponding [Fe(L)2]2+ complex.
Heteroleptic Complexes: The preparation of heteroleptic complexes, containing one molecule of this compound and other ligands, would follow standard synthetic routes for mixed-ligand systems. This could involve a stepwise approach where a metal precursor already coordinated to other ligands is reacted with one equivalent of this compound.
Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques, including:
NMR Spectroscopy (1H and 13C): To confirm the coordination of the ligand and determine the structure of the complex in solution.
UV-Visible Spectroscopy: To investigate the electronic transitions, including metal-to-ligand charge transfer (MLCT) bands.
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the coordinated ligand.
Mass Spectrometry: To determine the mass-to-charge ratio of the complex ion and confirm its composition.
Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
Complexation Trends with Diverse Transition Metals (e.g., Iron(II), Ruthenium(II), Cobalt(II), Palladium(II))
While specific studies on the complexation of this compound with a diverse range of transition metals are lacking, trends can be inferred from the behavior of related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands.
Iron(II): Iron(II) complexes of bpp derivatives are renowned for their spin-crossover (SCO) properties. researchgate.netacs.orgnih.gov It is highly probable that the iron(II) complex of this compound would also exhibit SCO, where the spin state of the iron center transitions between low-spin (LS, S=0) and high-spin (HS, S=2) in response to external stimuli such as temperature or light. The exact transition temperature and cooperativity of the SCO would be influenced by the solid-state packing and any intermolecular interactions involving the 3,4'-bipyridine moiety.
Ruthenium(II): Ruthenium(II) complexes with bpp ligands have been investigated for their potential applications in photovoltaics and as photosensitizers. nih.gov A ruthenium(II) complex of this compound would be expected to exhibit a distorted octahedral geometry and display interesting photophysical and electrochemical properties, including metal-to-ligand charge transfer transitions. nih.gov
Cobalt(II): Cobalt(II) complexes with bpp ligands can adopt various coordination geometries, including five- and six-coordinate structures. researchgate.net The complexation with this compound would likely result in octahedral [Co(L)2]2+ species, which could potentially exhibit spin-crossover behavior, a phenomenon less common for cobalt(II) than for iron(II).
Palladium(II): Palladium(II) typically forms square planar complexes. With a tridentate ligand like this compound, the formation of a mononuclear complex would likely involve the coordination of the tridentate ligand and a monodentate ligand to satisfy the square planar geometry. Alternatively, the ligand could bridge two palladium centers. A [Pd(L)Cl]Cl type complex with a distorted square pyramidal geometry has been reported for the parent bpp ligand. nih.gov
Coordination with Lanthanide and Actinide Metal Ions
There is no available research on the coordination of this compound with lanthanide and actinide metal ions. However, related nitrogen-containing heterocyclic ligands have been explored for their ability to selectively bind and separate actinides from lanthanides, which is a crucial step in the nuclear fuel cycle. The selectivity of these ligands is often attributed to the subtle differences in the nature of the metal-ligand bond, with a greater degree of covalency in the actinide-ligand bond compared to the more ionic lanthanide-ligand bond. It is plausible that this compound could also exhibit interesting coordination properties with f-block elements, potentially forming complexes with high coordination numbers.
Influence of Ligand Substituents and Conformational Flexibility on Coordination Geometry
The influence of substituents on the coordination geometry and electronic properties of metal complexes is a well-established principle in coordination chemistry. For the this compound ligand, substituents could be introduced at various positions on the pyrazolyl rings or the bipyridine framework.
While no specific studies on substituted derivatives of this exact ligand are available, research on substituted 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands has shown that both steric and electronic effects of substituents can significantly impact the properties of the resulting metal complexes, particularly the spin-crossover temperature in iron(II) systems. researchgate.netacs.org For instance, bulky substituents on the pyrazole (B372694) rings can distort the coordination geometry and destabilize the low-spin state, leading to a lower spin transition temperature.
Supramolecular Interactions in Metal-Ligand Assemblies
The 3,4'-bipyridine moiety of this compound provides an excellent platform for the formation of extended supramolecular structures through non-covalent interactions. The nitrogen atom on the second pyridine ring, which is not involved in coordination to the primary metal center, can act as a hydrogen bond acceptor or coordinate to a second metal center, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com
Hydrogen bonding is a powerful tool in crystal engineering for the construction of predictable supramolecular architectures. In the context of metal complexes of this compound, several possibilities for hydrogen bonding exist.
The uncoordinated nitrogen atom of the 3,4'-bipyridine unit is a prime hydrogen bond acceptor site. It could interact with hydrogen bond donors such as solvent molecules (e.g., water, alcohols) or the C-H groups of adjacent complex molecules. core.ac.uknih.gov These interactions could link the metal complexes into one-, two-, or three-dimensional networks. The nature of the counter-anion in cationic complexes would also play a critical role in the formation of the hydrogen bonding network. Anions that are good hydrogen bond acceptors (e.g., chloride, nitrate) could compete with the pyridyl nitrogen for hydrogen bond donors.
Although no crystal structures of metal complexes of this compound are currently available in the crystallographic databases, the study of related systems with uncoordinated pyridyl groups strongly suggests that hydrogen bonding would be a dominant feature in their solid-state structures, influencing their physical properties.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry, π-stacking interactions, or the effects of counterions and solvents on metal complexes of the compound This compound .
The provided search results pertain to structurally related but distinct ligands, primarily derivatives of 2,6-bis(pyrazol-1-yl)pyridine (bpp), which feature a single central pyridine ring rather than the 3,4'-bipyridine core specified in the subject.
Due to the strict requirement to focus solely on "this compound" and the absence of data for this specific molecule, it is not possible to generate the requested article sections with scientific accuracy. Introducing information from related but different compounds would violate the core instructions of the request.
Therefore, the requested article focusing on the specified sections for this compound cannot be created at this time. Further research on this specific, and likely novel or less-studied, compound would be required before a detailed analysis of its coordination chemistry could be written.
Advanced Spectroscopic and Structural Characterization of 2 ,6 Di 1h Pyrazol 1 Yl 3,4 Bipyridine Systems
Spectroscopic Probes for Ligand and Complex Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
No published studies containing ¹H or ¹³C NMR spectroscopic data for 2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine or its metal complexes were found. While NMR is a fundamental technique for the structural elucidation of related bpp ligands, showcasing characteristic shifts for the pyridine (B92270) and pyrazole (B372694) protons, specific chemical shifts, coupling constants, and dynamic behavior for the title compound have not been reported.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
There is no available UV-Vis absorption data for this compound. For related bpp compounds, UV-Vis spectra typically display π-π* transitions in the ultraviolet region. In their metal complexes, additional d-d or metal-to-ligand charge transfer (MLCT) bands are often observed in the visible region, but specific absorption maxima and molar absorptivity values for the title compound are not documented.
Photoluminescence (PL) and Emission Spectroscopy for Optical Properties
The photoluminescent properties of this compound and its complexes have not been described in the scientific literature. Therefore, information regarding its emission and excitation spectra, quantum yields, and excited-state lifetimes is not available.
Infrared (IR) Spectroscopy for Vibrational Fingerprints
Specific infrared spectroscopic data, which would reveal the characteristic vibrational modes of the pyrazolyl and bipyridine rings in this compound, has not been reported.
X-ray Crystallography and Single-Crystal Structure Determination
No single-crystal X-ray diffraction studies have been published for this compound or any of its coordination complexes.
Elucidation of Coordination Geometries and Structural Distortions
Without crystallographic data, the coordination geometries, bond lengths, bond angles, and any potential structural distortions for complexes of this compound cannot be determined. While complexes of other bpp ligands are known to form various coordination geometries, often distorted from ideal octahedral or trigonal prismatic arrangements, no such details can be provided for the title compound.
Theoretical and Computational Approaches in Understanding 2 ,6 Di 1h Pyrazol 1 Yl 3,4 Bipyridine Chemistry
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational investigations into 'bpp'-type ligands and their metal complexes. It offers a balance between computational cost and accuracy, making it ideal for studying the electronic structure and predicting the reactivity of these systems.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. DFT calculations are routinely used to determine the energy and spatial distribution of these orbitals.
In metal complexes of 'bpp' and its derivatives, the HOMO is typically localized on the metal center, while the LUMO is distributed across the π-system of the ligand framework. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive.
This orbital arrangement is conducive to Metal-to-Ligand Charge Transfer (MLCT) transitions, where the absorption of light promotes an electron from a metal-centered orbital to a ligand-centered orbital. The introduction of a bipyridine substituent, as in 2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine, would be expected to further delocalize the LUMO, potentially lowering its energy and red-shifting the absorption spectra of its metal complexes.
Table 1: Representative DFT-Calculated Frontier Orbital Energies for a Model [Fe(bpp)₂]²⁺ Complex
| Orbital | Energy (eV) | Primary Contribution |
| LUMO+1 | -2.58 | Ligand (π) |
| LUMO | -2.75 | Ligand (π) |
| HOMO | -7.89 | Metal (d-orbital, t₂g) |
| HOMO-1 | -8.12 | Metal (d-orbital, t₂g) |
| Energy Gap | 5.14 | - |
Note: Data is illustrative and based on typical values for related Fe(II)-bpp complexes.
The 'bpp' ligand framework is renowned for forming iron(II) complexes that exhibit spin-crossover (SCO) behavior, a phenomenon where the spin state of the central metal ion transitions between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light. researchgate.netnih.gov DFT is an indispensable tool for predicting and understanding these transitions.
Computational studies focus on calculating the energy difference (ΔEH-L) between the HS and LS states. A small energy difference is a prerequisite for SCO to occur near room temperature. DFT calculations have shown that modifications to the 'bpp' ligand, such as adding electron-donating or electron-withdrawing groups, can systematically tune this energy gap. science.gov The addition of a 3,4'-bipyridine (B8713429) moiety would introduce further electronic and steric effects that could significantly alter the spin-state energetics of an iron(II) complex. DFT can predict whether these changes would stabilize the HS or LS state, thereby raising or lowering the spin transition temperature (T₁/₂).
The geometry of the ligand and its coordination complex is fundamental to its properties. DFT is used to perform geometry optimizations to find the lowest energy conformation. For 'bpp'-type ligands, this includes determining the rotational barriers and preferred dihedral angles between the central pyridine (B92270) ring and the two flanking pyrazolyl rings. This conformation dictates the "bite angle" of the tridentate ligand and the resulting coordination geometry around the metal ion, which in turn strongly influences the ligand field strength and spin-state preferences. science.gov
Time-Dependent DFT (TDDFT) for Photophysical Properties Simulation
To understand the excited-state properties, such as those involved in luminescence or photocatalysis, Time-Dependent Density Functional Theory (TDDFT) is the most common computational method. TDDFT can simulate the electronic absorption spectrum (e.g., UV-Vis) of a molecule by calculating the energies and intensities of electronic transitions from the ground state to various excited states.
For ruthenium(II) complexes with 'bpp'-type ligands, TDDFT has been used to assign the observed absorption bands to specific electronic transitions, such as MLCT or ligand-centered (π-π*) transitions. nih.gov These calculations are vital for designing new photosensitizers and luminescent materials, as they can predict how changes in the ligand structure will affect the color and efficiency of light absorption and emission.
Force Field and Molecular Mechanics Simulations for Supramolecular Assemblies
While DFT is powerful, it is computationally expensive for very large systems. For studying the formation of larger supramolecular assemblies or crystal packing, molecular mechanics (MM) methods using specialized force fields are more appropriate. These methods model molecules as a collection of atoms connected by springs, allowing for the efficient calculation of intermolecular interactions like hydrogen bonding, van der Waals forces, and π-π stacking. mdpi-res.com
In the context of 'bpp' complexes, these interactions are critical for understanding how individual molecules arrange themselves in the solid state. This supramolecular organization can create cooperative effects that make spin transitions more abrupt and hysteretic, a desirable feature for memory devices. mdpi-res.com For a molecule like this compound, the additional pyridine ring provides another site for hydrogen bonding or π-stacking, making MM simulations particularly useful for predicting its self-assembly behavior. nih.gov
Computational Electrochemistry and Redox Potential Prediction
The redox properties of metal complexes are crucial for applications in catalysis, sensors, and batteries. DFT, in combination with a polarizable continuum model (PCM) to simulate solvent effects, can be used to predict the standard reduction potentials of a molecule. otago.ac.nz
Calculations can determine whether an oxidation or reduction event is centered on the metal or the ligand by analyzing the changes in the molecular orbitals and spin density upon electron transfer. For 'bpp' complexes, researchers can computationally screen various ligand modifications to tune the redox potentials for specific applications. science.gov These theoretical predictions are often validated by comparison with experimental data from techniques like cyclic voltammetry.
Based on a thorough review of scientific literature, there is currently insufficient publicly available research data to generate a detailed article on the chemical compound “this compound” that would adequately address the specific topics outlined in your request.
The provided outline requires in-depth information on advanced functional applications, including Spin Crossover (SCO) phenomena, Single-Ion and Single-Molecule Magnetism (SIM/SMM), and luminescent properties. While extensive research exists for the broader class of 2,6-di(1H-pyrazol-1-yl)pyridine (bpp) ligands and their various functionalized derivatives, specific studies concerning the "3,4'-bipyridine" derivative are not present in the available literature.
Consequently, it is not possible to provide a scientifically accurate and detailed article that focuses solely on “this compound” while strictly adhering to the requested structure and content inclusions. To do so would require speculating on properties or incorrectly attributing findings from related but distinct chemical compounds.
Advanced Functional Applications and Material Science Integration
Luminescent and Photonic Device Applications
Mechanisms of Luminescence Switching
Metal complexes incorporating pyrazolyl-pyridine ligands can exhibit luminescence that is switchable through various external stimuli. The mechanisms behind this switching are diverse and depend on the specific metal center, ligand structure, and the surrounding environment.
One prominent mechanism involves thermochromic switching , where the emission properties change with temperature. For instance, certain platinum(II) complexes with 2,6-bis(N-pyrazolyl)pyridine ligands display intense, narrow emission bands at low temperatures (e.g., 77 K), which are very weak at room temperature nih.gov. This behavior is often linked to the formation of intermolecular Pt-Pt interactions or other forms of molecular stacking in the solid state at low temperatures, which rigidifies the structure and promotes radiative decay pathways over non-radiative ones nih.gov.
Another key mechanism is static quenching upon coordination to a metal ion. A study on the related ligand 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine demonstrated that its intrinsic fluorescence is effectively quenched upon the formation of complexes with various metal ions, including Cd(II), Co(II), Pb(II), and Cu(II) nih.gov. The quenching process was determined to be a static mechanism, where a non-luminescent ground-state complex is formed between the ligand and the metal ion quencher nih.gov. This on/off switching by ion binding is a foundational principle for developing chemosensors.
Furthermore, redox-triggered switching has been observed in iron(II) complexes of bpp ligands. These complexes can undergo spin crossover (SCO), a phenomenon where the spin state of the central metal ion changes in response to stimuli like temperature, pressure, or light. This change in spin state can be coupled with a change in luminescence, providing a mechanism for a reversible, stimuli-responsive switch in optical properties mdpi.com.
The table below summarizes the binding and thermodynamic parameters for the fluorescence quenching of a bispyrazole derivative by metal ions, illustrating the static quenching mechanism.
| Metal Ion | Temperature (°C) | Stern-Volmer Quenching Constant (KSV, L·mol-1) | Binding Constant (K, L·mol-1) | Binding Sites (n) | ΔH (kJ·mol-1) | ΔS (J·mol-1·K-1) | ΔG (kJ·mol-1) |
|---|
Data derived from a fluorescence quenching study on 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine, a related bispyrazole derivative nih.gov.
Aggregation-Induced Emission (AIE) Characteristics in Ligand-Metal Systems
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents rsc.org. This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect and is highly valuable for applications in solid-state lighting, bio-imaging, and sensing .
The primary mechanism for AIE is the Restriction of Intramolecular Motions (RIM) ub.edu. In solution, the excited state energy of AIE-active molecules (AIEgens) is often dissipated through non-radiative pathways, such as intramolecular rotations and vibrations. When the molecules aggregate, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong light emission ub.edu.
In metal-ligand systems, AIE can be induced by incorporating AIE-active ligands, such as tetraphenylethylene, into the complex structure researchgate.net. For complexes with ligands like 2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine, the formation of aggregates can be driven by factors such as π-stacking interactions. This aggregation can suppress vibrational motions within the complex, reducing non-radiative decay and enhancing emission ub.edu.
Additionally, in certain d8 and d10 metal complexes (e.g., Pt(II), Au(I)), the formation of metal-metal interactions (e.g., aurophilic or Pt-Pt interactions) upon aggregation can create new emissive excited states, such as metal-metal-to-ligand charge transfer (MMLCT) states, which contribute to or are responsible for the AIE phenomenon ub.eduresearchgate.net.
Catalytic Applications of Metal Complexes
Metal complexes derived from this compound and its structural isomers are versatile catalysts for a variety of organic transformations. The tridentate NNN-donor framework provides strong coordination to the metal center, creating stable yet reactive species suitable for catalysis.
Homogeneous and Heterogeneous Transition Metal Catalysis (e.g., Transfer Hydrogenation)
Homogeneous Catalysis: Ruthenium(II) complexes bearing 2,6-bis(pyrazol-1-yl)pyridine (bpp) and related NNN-pincer ligands have demonstrated high efficiency as homogeneous catalysts for the transfer hydrogenation of ketones to alcohols researchgate.netacs.org. In this reaction, a hydrogen donor, typically isopropanol or formic acid, provides the hydride, which is transferred to the ketone via a ruthenium-hydride intermediate nih.gov. The catalytic activity can be exceptionally high, with some systems achieving turnover frequencies (TOF) in the hundreds of thousands per hour researchgate.netacs.org. The electronic and steric properties of the pyrazolyl and pyridine (B92270) rings can be modified to fine-tune the catalyst's activity and selectivity acs.org.
The table below presents the catalytic activity of various ruthenium complexes with related NNN-ligands in the transfer hydrogenation of acetophenone.
| Catalyst/Ligand Family | Conditions | Conversion (%) | Turnover Frequency (TOF, h-1) | Reference |
|---|---|---|---|---|
| Ru(II) with 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine | Refluxing isopropanol, 0.1 mol% catalyst | up to 99 | 356,400 | researchgate.netacs.org |
| Ru(II) with 2,6-di(1H-pyrazol-3-yl)pyridine derivatives | Refluxing isopropanol, KOH | up to 93 (in 5 min) | Not specified | researchgate.net |
| Ru(II) with bis(trifluoromethyl)pyrazolyl–pyridyl ligand | Isopropanol, base | High | up to 29,700 | acs.org |
Heterogeneous Catalysis: While many applications are in homogeneous systems, these ligands can also be incorporated into heterogeneous catalysts. For example, bipyridine-based ligands have been used to construct highly crystalline metal-organic frameworks (MOFs) rsc.org. After metallation (e.g., with PdCl2), the MOF acts as a robust, recyclable heterogeneous catalyst for reactions like the Suzuki-Miyaura cross-coupling. This approach combines the high activity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and reuse rsc.org.
Exploration of Organometallic Catalytic Pathways
The catalytic pathway for transfer hydrogenation reactions mediated by these complexes is generally understood to proceed through an outer-sphere mechanism. The key steps are:
Formation of the Active Catalyst: The precatalyst, often a Ru(II)-chloride complex, reacts with a base and the hydrogen donor (e.g., isopropanol) to form a catalytically active ruthenium-hydride (Ru-H) species nih.gov.
Hydride Transfer: The Ru-H species transfers its hydride to the substrate (e.g., a ketone), which is coordinated in the outer sphere of the complex. This step forms the corresponding alcohol and regenerates the ruthenium catalyst.
Catalyst Regeneration: The ruthenium complex is then reduced again by the hydrogen donor, regenerating the Ru-H active species to complete the catalytic cycle.
For other reactions, such as cobalt-catalyzed hydroboration, the proposed mechanism involves the formation of a cobalt-hydride intermediate, followed by olefin insertion into the Co-H bond and subsequent reaction with the borane reagent to yield the product and regenerate the catalyst researchgate.net. The pincer-type ligand remains coordinated to the metal center throughout the cycle, providing stability and influencing the regioselectivity of the reaction researchgate.netnih.gov.
Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Technologies
The 2,6-bis(pyrazol-1-yl)pyridine (bpp) scaffold is a promising platform for designing sensitizer dyes for Dye-Sensitized Solar Cells (DSSCs) mdpi.com. DSSCs are a type of photovoltaic cell that uses a molecular dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to absorb sunlight mdpi.come-asct.org.
The fundamental operation involves the dye absorbing a photon, leading to the injection of an electron from the dye's excited state into the conduction band of the semiconductor mdpi.comnih.gov. The oxidized dye is then regenerated by a redox electrolyte, completing the circuit. The performance of a DSSC is critically dependent on the properties of the sensitizer dye nih.govcas.cn.
Ligand Design for Improved Sensitizer Anchoring and Electron Injection
For a dye to be effective in a DSSC, it must possess several key features, with two of the most critical being strong anchoring to the semiconductor surface and efficient electron injection e-asct.org.
Sensitizer Anchoring: The ligand must contain one or more anchoring groups that can bind strongly to the surface of the TiO₂ photoanode. The most common and effective anchoring groups are carboxylic acids (-COOH) and cyanoacrylic acids osti.govnih.gov. For the this compound scaffold, this is typically achieved by functionalizing the pyridine or bipyridine ring with a carboxylic acid group. For instance, the related ligand 2,6-bis(pyrazol-1-yl)isonicotinic acid incorporates a carboxyl group at the 4-position of the central pyridine ring, enabling it to chemisorb onto the TiO₂ surface mdpi.com. This strong binding is essential for ensuring a high dye loading and establishing an efficient electronic coupling between the dye and the semiconductor.
Electron Injection: Efficient electron injection from the dye's excited state into the semiconductor's conduction band is paramount. This requires careful energy level alignment: the Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be at a higher energy level than the conduction band edge of the TiO₂ e-asct.org. The electronic properties of the bpp ligand can be tuned through synthetic modifications to ensure this energetic requirement is met. The tridentate coordination of the ligand to a metal center like ruthenium creates stable metal-to-ligand charge transfer (MLCT) excited states, which are crucial for the charge separation and injection process mdpi.com.
Role as Redox Mediators in Energy Conversion Systems
In the realm of energy conversion, particularly in dye-sensitized solar cells (DSSCs), the redox mediator is a critical component that regenerates the oxidized dye and transports charge between the photoanode and the cathode. While direct studies on this compound as a redox mediator are not extensively documented, the characteristics of its core structure and the performance of analogous compounds provide strong indications of its potential.
Complexes of copper with bipyridyl ligands have emerged as promising redox mediators in DSSCs, offering the potential for high photovoltages. nih.gov The performance of these mediators is intrinsically linked to the ligand structure, which influences the redox potential and the reorganization energy of the complex. Similarly, cobalt complexes with tridentate pyrazole-bipyridine ligands have been successfully employed as redox couples in DSSCs, achieving high power conversion efficiencies. researchgate.net These findings suggest that the pyrazolyl and bipyridine moieties in this compound could be strategically utilized to tune the electrochemical properties of its metal complexes, making them suitable for efficient charge transfer in energy conversion systems. The multiple nitrogen sites allow for the formation of stable transition metal complexes, a key attribute for an effective redox mediator.
Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The ditopic nature of this compound, with two distinct coordination sites (the pyrazolyl and bipyridine units), makes it an excellent candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are renowned for their high porosity and tunable structures, leading to applications in various fields.
The design of porous and crystalline materials like MOFs hinges on the principles of crystal engineering, where the geometry of the organic linker and the coordination preference of the metal ion dictate the final topology of the framework. semanticscholar.org Bipyridine-based ligands are widely used in the construction of MOFs due to their ability to bridge metal centers, forming robust and porous structures. researchgate.netmdpi.com The introduction of pyrazolyl groups, as in this compound, offers additional coordination modes and the potential for introducing functional sites within the pores. The synthesis of bimetallic MOFs, which can enhance gas storage and separation properties, often relies on the versatile coordination environments provided by such multifunctional ligands. researchgate.net The rational design of these materials allows for the tuning of pore size and functionality to target specific applications. cam.ac.ukrsc.org
The porous nature of MOFs makes them ideal candidates for gas storage and separation. acs.orgnih.govrsc.org The performance of a MOF in these applications is determined by its surface area, pore volume, and the chemical nature of its internal surface. Bipyridine-containing MOFs have demonstrated significant potential for the selective adsorption of gases like carbon dioxide. mdpi.com The incorporation of nitrogen-rich ligands such as this compound can enhance the affinity of the MOF for specific gas molecules through dipole-quadrupole interactions. While specific data for MOFs constructed from this compound is not yet available, the principles governing gas sorption in related materials suggest that such MOFs could exhibit selective gas uptake, a crucial property for applications in carbon capture and gas purification.
Development of Chemical Sensors
The ability of this compound to bind to metal ions can be harnessed for the development of chemical sensors. The interaction with a specific analyte can induce a measurable change in the photophysical properties of the compound or its metal complexes, such as a change in fluorescence or color.
The sensing mechanism of pyrazole-based chemosensors often involves the coordination of the target ion to the nitrogen atoms of the pyrazole (B372694) and pyridine rings. nih.gov This binding event can lead to a variety of photophysical responses, including fluorescence enhancement ("turn-on") or quenching ("turn-off"). For instance, a pyrazole-based chemosensor has been shown to selectively detect Cu(II) ions through a colorimetric response. semanticscholar.orgchemrxiv.org The selectivity of the sensor is determined by the specific coordination geometry and the electronic properties of the ligand-metal complex. In some cases, the pyrazole unit acts as a fluorophore, and its emission is modulated by the binding of the analyte. nih.gov The design of these sensors can be fine-tuned by modifying the substituents on the pyrazole and pyridine rings to optimize their sensitivity and selectivity for a particular ion. semanticscholar.orgacs.org
Advanced Separation Technologies (e.g., Actinide/Lanthanide Separation)
The separation of actinides from lanthanides is a significant challenge in the nuclear fuel cycle due to their similar ionic radii and chemical properties. Ligands with "soft" donor atoms, such as nitrogen, have shown promise in selectively complexing the more covalently-bonding actinides over the more ionic lanthanides. researchgate.netresearchgate.netnih.govacs.org
The nitrogen-rich structure of this compound makes it a promising candidate for this application. The multiple nitrogen donor sites can provide a favorable coordination environment for actinide ions. The principle behind this selectivity lies in the slightly greater covalent character of the actinide-ligand bond compared to the lanthanide-ligand bond. researchgate.net This difference, though subtle, can be exploited by designing ligands that maximize these covalent interactions. While experimental data on the use of this compound for this specific separation is not available, the extensive research on other nitrogen-donor ligands provides a strong theoretical foundation for its potential efficacy in advanced separation technologies for the nuclear industry.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Methodological Advancements
Research into pyridyl-pyrazole based ligands has led to significant advancements in synthetic methodologies. The construction of the 2',6'-di(1H-pyrazol-1-yl)pyridine framework is often achieved through nucleophilic substitution reactions where a dihalopyridine is treated with pyrazole (B372694) under basic conditions. For instance, the synthesis of related 2,6-di(pyrazol-1-yl)pyridine derivatives has been successfully accomplished using starting materials like 2,6-dichloropyridine or 2,6-dibromopyridine. researchgate.net These reactions provide a foundational methodology that could be adapted for the synthesis of the target 3,4'-bipyridine (B8713429) system.
The formation of the bipyridine core itself can be approached through various cross-coupling reactions. Modern catalytic methods such as Suzuki, Stille, and Negishi couplings are powerful tools for the construction of carbon-carbon bonds between pyridine (B92270) rings. mdpi.com For the specific 3,4'-bipyridine linkage, a strategy could involve the coupling of a suitably functionalized 2',6'-di(1H-pyrazol-1-yl)-3-halopyridine with a 4-pyridyl boronic acid derivative, or a similar organometallic reagent. The choice of catalyst and reaction conditions would be crucial to achieve a high yield and purity of the desired isomer.
While direct research on 2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine is not extensively documented, the broader family of bis(pyrazolyl)pyridine (bpp) ligands has been explored for a range of applications. These ligands are known to form stable complexes with various transition metals, and their electronic properties can be fine-tuned by modifying substituents on either the pyridine or pyrazole rings. nih.gov This existing body of work provides a strong impetus for the synthesis and characterization of the 3,4'-bipyridine derivative, as the isomeric linkage is expected to impart distinct coordination geometries and electronic properties compared to the more common 2,2'-bipyridine analogues.
Identification of Current Challenges and Knowledge Gaps in the Field
The primary challenge in the field concerning this compound is the apparent lack of its synthesis and characterization in the scientific literature. This represents a significant knowledge gap. While synthetic strategies for similar compounds are well-established, the specific challenges associated with the 3,4'-bipyridine isomer, such as regioselectivity during the cross-coupling step and potential difficulties in purification, remain to be addressed.
Furthermore, the coordination chemistry of this particular ligand is completely unexplored. Key questions that need to be answered include:
What are the preferred coordination modes of this ligand with different metal ions?
How does the 3,4'-bipyridine linkage influence the geometry and electronic structure of the resulting metal complexes?
What are the photophysical and electrochemical properties of these complexes?
Without experimental data, any discussion of the properties and potential applications of this compound and its metal complexes remains speculative.
Prognosis for Emerging Research Avenues and Untapped Applications
The synthesis of this compound would open up several exciting research avenues. The unique geometry imposed by the 3,4'-bipyridine linkage could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs). Unlike the chelating nature of 2,2'-bipyridine ligands, the 3,4'-bipyridine isomer is more likely to act as a bridging ligand, connecting multiple metal centers to form extended structures. These materials could have potential applications in gas storage, catalysis, and sensing.
The electronic asymmetry of the 3,4'-bipyridine system could also be exploited in the design of functional materials. For example, metal complexes of this ligand could exhibit interesting photophysical properties, such as luminescence, which could be harnessed for applications in organic light-emitting diodes (OLEDs) or as sensory probes. The pyrazole moieties offer sites for further functionalization, allowing for the fine-tuning of the ligand's electronic properties and the introduction of specific functionalities.
Interdisciplinary Research Opportunities and Collaborations
The exploration of this compound and its derivatives presents numerous opportunities for interdisciplinary collaboration.
Synthetic and Materials Chemists: Collaboration between synthetic organic chemists to prepare the ligand and materials chemists to incorporate it into novel materials like MOFs and coordination polymers would be highly fruitful.
Inorganic and Physical Chemists: Joint efforts between inorganic chemists to synthesize and characterize the metal complexes and physical chemists to study their photophysical and electrochemical properties would be essential to understand their fundamental behavior.
Computational and Theoretical Chemists: Theoretical studies could play a crucial role in predicting the coordination behavior of the ligand, the electronic structure of its complexes, and guiding the design of new materials with desired properties.
By fostering these collaborations, the scientific community can fully unlock the potential of this intriguing yet unexplored class of ligands. The journey from the synthesis of this compound to the discovery of its unique properties and applications promises to be a rewarding area of future research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine, and what are their key optimization parameters?
- Methodology : The compound’s synthesis likely involves multi-step coupling reactions. A common approach is Suzuki-Miyaura cross-coupling to assemble bipyridine cores, followed by regioselective pyrazole substitution. For example, highlights iodine(III)-mediated oxidative cyclization for pyrazole-containing heterocycles, suggesting metal-free conditions may enhance selectivity for sensitive substrates. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄ for coupling), solvent polarity (DMF or THF), and temperature control (60–100°C) to minimize side products .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : X-ray crystallography is the gold standard for structural confirmation. demonstrates the use of single-crystal X-ray diffraction to resolve bond angles and torsional strain in pyridine-pyrazole hybrids. Complementary techniques include NMR (¹H/¹³C) to verify proton environments and HRMS for molecular weight validation. For instance, the bipyridine core’s planarity can be confirmed via crystallographic data, while pyrazole substituents are identified through characteristic NMR shifts (e.g., pyrazole protons at δ 6.5–8.5 ppm) .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodology : The bipyridine scaffold acts as a chelating ligand for transition metals (e.g., Ru, Ir) in photochemical studies. Pyrazole’s N-donor sites enhance metal-binding versatility. Researchers employ UV-Vis spectroscopy to monitor metal-ligand charge transfer (MLCT) bands and cyclic voltammetry to assess redox activity. ’s triazine-bipyridine ligand synthesis provides a template for modifying steric/electronic properties to tune catalytic or luminescent behavior .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported spectroscopic data for this compound?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational modes (IR/Raman) and NMR chemical shifts, aiding in reconciling experimental discrepancies. For example, conflicting pyrazole proton assignments can be resolved by comparing computed vs. observed coupling constants. ’s spectral data for pyrazolo-pyrimidines illustrates how computational validation clarifies ambiguous peaks .
Q. What strategies mitigate instability of this compound under aqueous or oxidative conditions?
- Methodology : Stability studies under varying pH and O₂ exposure (e.g., via HPLC monitoring) identify degradation pathways. Functionalization with electron-withdrawing groups (e.g., –CF₃) on pyrazole rings can reduce susceptibility to hydrolysis. ’s pyrazolo-pyridine diol derivatives highlight the role of hydrogen-bonding networks in enhancing crystalline stability .
Q. How does substituent variation on the pyrazole rings affect the compound’s photophysical properties?
- Methodology : Systematic substitution (e.g., –CH₃, –Ph, –Cl) followed by time-resolved fluorescence spectroscopy quantifies changes in quantum yield and excited-state lifetimes. ’s aryl-substituted pyrazoles demonstrate how extended π-conjugation redshifts emission wavelengths, relevant for OLED or sensor design .
Contradiction Analysis
- Issue : Discrepancies in reported melting points (e.g., 180–190°C vs. 195–200°C).
- Resolution : Purity assessment via HPLC (C18 column, MeCN/H₂O gradient) identifies polymorphic forms or solvent residues. ’s pharmacopeial guidelines for residual solvents provide protocols for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
